molecular formula C19H18N2O4 B7738851 PROPYL 4-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE

PROPYL 4-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE

Cat. No.: B7738851
M. Wt: 338.4 g/mol
InChI Key: XGSMROLEAXIJMG-UHFFFAOYSA-N
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Description

PROPYL 4-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE is a complex organic compound with a molecular formula of C20H18N2O5 This compound is characterized by the presence of an isoindoline moiety, which is a bicyclic structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE typically involves the reaction of 4-aminobenzoic acid with phthalic anhydride to form the isoindoline structure. This intermediate is then reacted with propylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

PROPYL 4-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoates and isoindoline derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Chemistry

In chemistry, PROPYL 4-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology

The compound has shown potential in biological research, particularly in the study of enzyme inhibitors. Its ability to interact with various biological targets makes it a valuable tool in the development of new therapeutic agents .

Medicine

In medicine, derivatives of this compound are being explored for their potential as anti-inflammatory and anticancer agents. The isoindoline moiety is known to exhibit biological activity, making it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of PROPYL 4-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • PROPYL 4-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]AMINO}BENZOATE
  • 2-Pyridinecarboxamide, N- [2- [trans-4- [ [2- [ [ [2- (2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]methyl]-7-azaspiro [3.5]non-7-yl]methyl]cyclohexyl]-6- (1-hydroxy-1-methylethyl)-2H-indazol-5-yl]-6- (trifluoromethyl)-

Uniqueness

PROPYL 4-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE is unique due to its specific isoindoline structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

propyl 4-[(1,3-dioxoisoindol-2-yl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-2-11-25-19(24)13-7-9-14(10-8-13)20-12-21-17(22)15-5-3-4-6-16(15)18(21)23/h3-10,20H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSMROLEAXIJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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